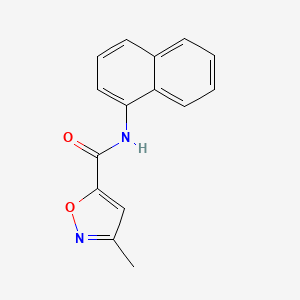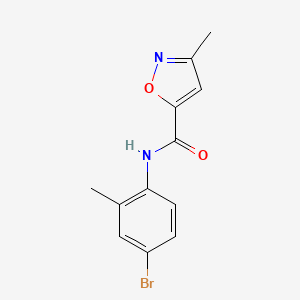
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, also known as BMX-001, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. BMX-001 has been shown to have a unique mechanism of action that makes it a promising candidate for various research applications.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide works by inhibiting a specific protein called thioredoxin-1 (Trx1). Trx1 is involved in a variety of cellular processes, including cell proliferation, apoptosis, and oxidative stress. By inhibiting Trx1, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can disrupt these cellular processes and inhibit the growth of cancer cells, protect neurons from damage, and reduce inflammation in cardiovascular tissues.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide inhibits cell proliferation and induces apoptosis. In neurons, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide protects against oxidative stress and reduces inflammation. In cardiovascular tissues, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide reduces inflammation and improves vascular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its specificity for Trx1, which allows for targeted inhibition of this protein. Additionally, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have low toxicity and good pharmacokinetics, making it a promising candidate for further development. However, one limitation of using N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its relatively low potency compared to other Trx1 inhibitors. Additionally, more research is needed to fully understand the potential side effects of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and its long-term safety profile.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent Trx1 inhibitors based on the structure of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. Another area of interest is the investigation of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and its effects on cellular processes.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenylamine with 3-methyl-1,2-oxazole-5-carboxylic acid. This reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cancer cell proliferation. In neuroscience, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)14-12(16)11-6-8(2)15-17-11/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQTTJSEQXESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)

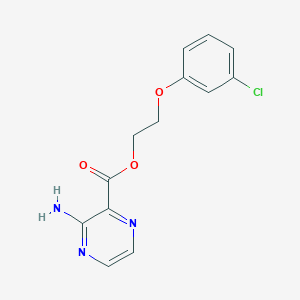
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
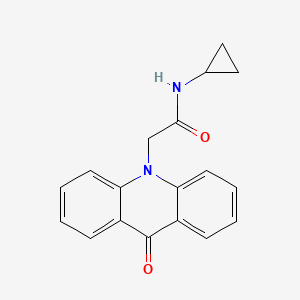
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
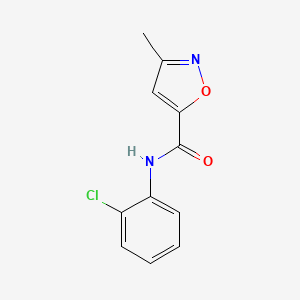
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
